Structural Uniqueness: 5-Sulfonamide vs. 6-Sulfonamide Benzoxazolone Regioisomers
The target compound carries the sulfonamide group at the 5-position of the benzoxazolone ring. A direct regioisomer, 6-((4-aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1708013-85-7), places the sulfonamide at the 6-position . In related benzoxazolone series, such as TNIK inhibitors, regioisomeric sulfonamide placement has been shown to alter IC50 values by over 10-fold, with 5-substituted analogs displaying distinct activity profiles from their 6-substituted counterparts [1]. While no direct IC50 comparison is published for this specific compound pair, class-level SAR data indicate that procurement of the 5-sulfonamide regioisomer is chemically distinct from the more commonly available 6-substituted benzoxazolone sulfonamides, and the two cannot be considered analytical surrogates [1].
| Evidence Dimension | Regioisomeric structural identity (5-sulfonamide vs. 6-sulfonamide benzoxazolone) |
|---|---|
| Target Compound Data | 5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl) substitution (CAS 1428367-64-9) |
| Comparator Or Baseline | 6-((4-aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1708013-85-7); other 6-sulfonamide analogs |
| Quantified Difference | No direct quantitative comparison available; class-level SAR suggests >10-fold activity shifts between regioisomers in analogous benzoxazolone series. |
| Conditions | Review of benzoxazolone TNIK inhibitor SAR literature (no direct assay for the target compound). |
Why This Matters
Scientists requiring a 5-sulfonamide benzoxazolone probe cannot substitute the more common 6-sulfonamide regioisomer without potentially invalidating target engagement or structure-activity interpretation.
- [1] Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry. (IC50 values for 5- vs. 6-substituted analogs). Accessed via PubMed 29 Apr 2026. View Source
